molecular formula C11H15NO B13045509 1-Amino-1-(2,5-dimethylphenyl)acetone

1-Amino-1-(2,5-dimethylphenyl)acetone

Cat. No.: B13045509
M. Wt: 177.24 g/mol
InChI Key: IPYSEJKMARAGRT-UHFFFAOYSA-N
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Description

1-Amino-1-(2,5-dimethylphenyl)acetone is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is characterized by the presence of an amino group attached to a phenyl ring substituted with two methyl groups at the 2 and 5 positions. It is a versatile chemical used in various scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Amino-1-(2,5-dimethylphenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylbenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial production methods may involve more scalable and cost-effective processes, such as catalytic hydrogenation or other advanced reduction techniques. The choice of method depends on factors like yield, purity, and economic considerations.

Chemical Reactions Analysis

1-Amino-1-(2,5-dimethylphenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Amino-1-(2,5-dimethylphenyl)acetone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(2,5-dimethylphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

1-Amino-1-(2,5-dimethylphenyl)acetone can be compared with other similar compounds, such as 1-Amino-1-(2,4-dimethylphenyl)acetone and 1-Amino-1-(3,5-dimethylphenyl)acetone. These compounds share similar structural features but differ in the position of the methyl groups on the phenyl ring. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it valuable for specific applications .

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-amino-1-(2,5-dimethylphenyl)propan-2-one

InChI

InChI=1S/C11H15NO/c1-7-4-5-8(2)10(6-7)11(12)9(3)13/h4-6,11H,12H2,1-3H3

InChI Key

IPYSEJKMARAGRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(=O)C)N

Origin of Product

United States

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